molecular formula C19H14ClFN2OS2 B2364750 3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687565-04-4

3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2364750
CAS No.: 687565-04-4
M. Wt: 404.9
InChI Key: SFCLLXYGQYYANX-UHFFFAOYSA-N
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Description

The structure features:

  • A 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core, providing a partially saturated heterocyclic system that may enhance conformational flexibility compared to fully aromatic analogs.
  • 2-((2-Fluorobenzyl)thio) group: Combines sulfur-based hydrophobicity with electron-withdrawing fluorine at the benzyl ortho position.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2OS2/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-3-1-2-4-15(12)21/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCLLXYGQYYANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H15ClFN3OS
  • Molecular Weight : 345.82 g/mol
  • CAS Number : 356058-42-9

The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its bioactive properties. The presence of the 4-chlorophenyl and 2-fluorobenzyl substituents is significant for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A notable method includes the use of boric acid in toluene at elevated temperatures to facilitate the formation of the thieno[3,2-d]pyrimidine structure. The reaction conditions can be optimized for yield and purity, achieving yields up to 82.63% under specific conditions .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thieno[3,2-d]pyrimidines have shown promising results against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.0Inhibition of cell proliferation
Compound BHeLa3.5Induction of apoptosis
Target CompoundA549TBDTBD

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes such as:

  • AChE (Acetylcholinesterase) : Potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
  • MAO-B (Monoamine oxidase B) : Inhibition may lead to increased levels of neurotransmitters, providing neuroprotective effects.

Preliminary studies suggest that the compound could exhibit IC50 values comparable to established inhibitors in these categories .

Case Studies

  • Anticonvulsant Activity : A study evaluated the anticonvulsant properties of thieno[3,2-d]pyrimidine derivatives using maximal electroshock seizure (MES) models. Results indicated that certain derivatives significantly reduced seizure activity at doses ranging from 30 mg/kg to 300 mg/kg, suggesting potential therapeutic applications in epilepsy management .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of thieno[3,2-d]pyrimidine compounds against oxidative stress-induced neuronal damage. The results demonstrated a marked increase in GABA levels and reduced neuronal apoptosis markers in treated groups compared to controls .

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer activity. The presence of the 4-chlorophenyl and 2-fluorobenzylthio groups enhances the compound's ability to inhibit cancer cell proliferation. Several studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

Compounds containing thieno[3,2-d]pyrimidine structures have been evaluated for antimicrobial activity. The specific compound under discussion has shown effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .

Reaction Conditions

A typical reaction condition might involve heating a mixture of starting materials in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures for several hours to ensure complete reaction .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized this compound and tested its efficacy against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The study concluded that this compound could serve as a lead for further development of anticancer therapies .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Comparison with Similar Compounds

Structural Analogs from

Key compounds from include:

Compound ID Substituents (Positions) Core Structure Melting Point (°C) Yield Key Features
12 2,6-Bis(3-methoxyphenyl) Thieno[3,2-d]pyrimidin-4-one 241–243 61% Methoxy groups enhance solubility
3a 2,6-Bis(3-methoxyphenyl), 3-methyl Thieno[3,2-d]pyrimidin-4-one 148–150 48% Methylation reduces polarity
3b 2,6-Bis(3-hydroxyphenyl), 3-methyl Thieno[3,2-d]pyrimidin-4-one 303–304 57% Hydroxy groups may improve H-bonding
13 2-(4-Methoxybenzyl), 6-(3-methoxyphenyl) Thieno[3,2-d]pyrimidin-4-one 258–261 49% Benzylthio group increases hydrophobicity

Comparison with Target Compound :

  • Substituent Positioning : The target compound’s 3-(4-chlorophenyl) and 2-((2-fluorobenzyl)thio) groups differ from the methoxy/hydroxy substituents in . The chloro and fluoro substituents likely increase metabolic stability compared to methoxy groups, which are prone to demethylation .
  • Synthesis Complexity : Methylation (e.g., 3a) and demethylation (3b) steps in show moderate yields (~48–57%), suggesting that introducing halogens (Cl, F) in the target compound might require optimized conditions to maintain efficiency.

Analog from : 2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

  • Substituents :
    • 2-[(4-Chlorophenyl)methylsulfanyl] vs. target’s 2-((2-fluorobenzyl)thio).
    • 3-(2-Methoxyphenyl) vs. target’s 3-(4-chlorophenyl).
  • Key Differences: Halogen Position: The 4-chloro group on the benzylthio () vs. 2-fluoro on the target. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and enhance electronic effects.

Dihydropyrimidine-2-thione from

While structurally distinct (dihydropyrimidine-2-thione core), this class shares pharmacological relevance:

  • Activities : Antibacterial, antitumor, and calcium channel blocking properties .
  • Conformational Flexibility: The dihydropyrimidine ring adopts an envelope conformation, similar to the partially saturated thieno-pyrimidine core in the target compound. This flexibility may enhance target binding compared to rigid scaffolds.

Research Implications

  • Core Flexibility : The 6,7-dihydro core in the target and compounds could improve binding to conformational-sensitive targets compared to rigid analogs.
  • Synthetic Optimization : Lower yields in methylation/demethylation steps () suggest that halogenation strategies for the target compound require careful optimization to balance efficiency and purity.

Preparation Methods

Cyclocondensation of 3-Aminothiophene-2-Carboxylates

The core structure is synthesized by reacting methyl 3-amino-5-(4-pyridyl)thiophene-2-carboxylate with urea or thiourea under acidic conditions. Adapting methods from US8114878B2, phosphoryl chloride (POCl₃) facilitates cyclization at 110°C under microwave irradiation (175 W, 10–12 min), yielding 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one in 74% yield (Scheme 1).

$$
\text{3-Aminothiophene-2-carboxylate} + \text{Urea} \xrightarrow{\text{POCl}_3, \Delta} \text{Thienopyrimidinone Core}
$$

Key Optimization : Microwave irradiation reduces reaction time from 6 hours (conventional heating) to 12 minutes while improving yield by 15%.

Introduction of the 4-Chlorophenyl Group

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling reaction introduces the 4-chlorophenyl group at position 3. Using 4-chlorophenylboronic acid and Pd(PPh₃)₄ in 1,4-dioxane/water (4:1), the reaction proceeds under microwave irradiation (165°C, 250 W, 20 min) to afford the aryl-substituted intermediate in 82% yield (Scheme 2).

$$
\text{Thienopyrimidinone} + \text{4-Chlorophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-(4-Chlorophenyl) Intermediate}
$$

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, SCH₂).
  • HRMS (ESI+) : m/z calculated for C₁₅H₁₁ClN₂OS [M+H]⁺: 309.0352; found: 309.0356.

Installation of the (2-Fluorobenzyl)Thio Moiety

Thiol-Alkylation Strategy

The 2-fluorobenzylthio group is introduced via nucleophilic displacement of a chloropyrimidine intermediate. Reacting 2-chloro-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one with 2-fluorobenzyl mercaptan in the presence of K₂CO₃ (2 eq) in DMF at 80°C for 6 hours affords the target compound in 68% yield (Scheme 3).

$$
\text{2-Chloro Intermediate} + \text{2-Fluorobenzyl Mercaptan} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$

Reaction Monitoring : TLC (hexane:EtOAc 3:1) confirms complete consumption of the chloro intermediate (Rf = 0.7 → 0.3).

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A modified Biginelli reaction using 3-aminothiophene-2-carboxamide, 4-chlorobenzaldehyde, and 2-fluorobenzyl isothiocyanate in ethanol/HCl (reflux, 8 hours) yields the product in 54% yield. While lower yielding, this method reduces purification steps.

Solid-Phase Synthesis

Immobilizing the thienopyrimidinone core on Wang resin enables sequential Mitsunobu reactions for introducing substituents. After cleavage with TFA/DCM (1:1), the target compound is obtained in 61% yield over 3 steps.

Purification and Characterization

Crystallization and Chromatography

Crude product is purified via silica gel chromatography (gradient: 20% → 50% EtOAc/hexane) followed by recrystallization from ethanol/water (3:1) to afford white crystals (mp 189–191°C).

Spectroscopic Validation

  • ¹³C NMR (101 MHz, CDCl₃) : δ 164.2 (C=O), 162.5 (d, J = 245 Hz, C-F), 140.1 (C-S), 134.8 (C-Cl).
  • FT-IR (KBr) : ν 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F), 680 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Purity (%) Scalability
Suzuki-Miyaura Coupling 82 20 min 98 High
Thiol-Alkylation 68 6 hrs 95 Moderate
One-Pot Biginelli 54 8 hrs 90 Low

Key Insight : Microwave-assisted Suzuki coupling offers the best balance of efficiency and scalability, though thiol-alkylation remains viable for small-scale synthesis.

Mechanistic Considerations

Cyclization Dynamics

DFT calculations (B3LYP/6-31G*) reveal that POCl₃-mediated cyclization proceeds via a six-membered transition state, with an activation energy of 24.3 kcal/mol. Electron-withdrawing groups (e.g., Cl) lower the barrier by 3.1 kcal/mol, accelerating ring closure.

Steric Effects in Thiol-Alkylation

The ortho-fluorine in 2-fluorobenzyl mercaptan induces a 12° dihedral angle between the benzyl and thienopyrimidinone planes, reducing steric clash and improving reactivity compared to meta- or para-substituted analogs.

Q & A

Q. What synthetic strategies are optimal for preparing 3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Construct the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.

Q. Substituent Introduction :

  • The 4-chlorophenyl group is introduced at position 3 via nucleophilic substitution or Suzuki coupling.
  • The 2-fluorobenzylthio group is added at position 2 using a thiol-alkylation reaction with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the pure compound.

  • Key Considerations : Optimize reaction time (6–12 hours) and temperature (80–100°C) to minimize by-products like over-alkylated derivatives .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons for chlorophenyl/fluorobenzyl groups; thiomethyl protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 445.05) and detects halogen isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation, confirming dihedral angles between the thienopyrimidine core and substituents (e.g., 85–90° for chlorophenyl vs. fluorobenzyl groups) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Variable Substituent Libraries : Synthesize derivatives with modifications at:
  • Position 2: Replace 2-fluorobenzylthio with other arylthio groups (e.g., 3-CF₃, 4-OCH₃).
  • Position 3: Test alternative halophenyl groups (e.g., 3-Br, 4-F) .
  • Biological Screening :
Substituent (Position 2)IC₅₀ (μM) against Kinase XSelectivity Ratio (Kinase X/Y)
2-Fluorobenzylthio0.4512.3
3-Trifluoromethylbenzylthio0.389.8
4-Methoxybenzylthio1.213.2
Data adapted from analogs in
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, guiding rational design .

Q. What experimental approaches elucidate the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer :
  • Kinase Profiling : Use a panel of 50+ recombinant kinases to identify primary targets (e.g., EGFR, VEGFR2). Measure inhibition via ADP-Glo™ assays .
  • Cellular Pathway Analysis :

Treat cells (e.g., HeLa, MCF-7) with the compound (1–10 μM, 24–48 hours).

Perform Western blotting for phosphorylated signaling markers (e.g., p-AKT, p-ERK).

Combine with RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) .

  • Resistance Studies : Generate resistant cell lines via prolonged low-dose exposure; validate mutations via whole-exome sequencing .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodological Answer :
  • In Vitro Metabolism :
  • Liver Microsomes : Incubate compound (1 μM) with human liver microsomes (HLM) + NADPH. Monitor degradation via LC-MS/MS (t₁/₂ = 45–60 minutes suggests moderate stability) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • In Vivo PK : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Calculate AUC, Cₘₐₓ, and bioavailability (F > 20% indicates suitability for oral dosing) .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports 60–70% yields for analogous compounds, while notes 40–50% due to competing side reactions.
    • Resolution : Use microwave-assisted synthesis to enhance reproducibility (yields >65%) and reduce reaction time .
  • Biological Activity Discrepancies : Some analogs show nM-level activity in kinase assays () but µM-level cytotoxicity in cells ().
    • Resolution : Evaluate cellular permeability (e.g., Caco-2 assay) and efflux ratios (P-gp/MRP1) to identify bioavailability bottlenecks .

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